molecular formula C8H20Cl2N2O B1603480 4-((Dimethylamino)methyl)piperidin-4-ol CAS No. 695145-47-2

4-((Dimethylamino)methyl)piperidin-4-ol

Cat. No.: B1603480
CAS No.: 695145-47-2
M. Wt: 231.16 g/mol
InChI Key: MYISEZLKOWOGFX-UHFFFAOYSA-N
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Description

4-((Dimethylamino)methyl)piperidin-4-ol is a piperidine derivative featuring a hydroxyl group and a dimethylamino-substituted methyl group at the 4-position of the piperidine ring. The dimethylamino group may influence pharmacological activity, making this compound a candidate for drug development, particularly in kinase inhibitors or receptor-targeted therapies .

Properties

IUPAC Name

4-[(dimethylamino)methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-10(2)7-8(11)3-5-9-6-4-8/h9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGCHZLCVBUEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dimethylamino)methyl)piperidin-4-ol typically involves the reaction of piperidine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Piperidine, formaldehyde, and dimethylamine.

    Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 20-30°C.

    Procedure: Piperidine is first reacted with formaldehyde to form a hydroxymethyl intermediate. This intermediate is then reacted with dimethylamine to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-((Dimethylamino)methyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a fully saturated piperidine derivative.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of fully saturated piperidine derivatives.

    Substitution: Formation of various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant and Analgesic Properties
Recent studies have indicated that compounds similar to 4-((Dimethylamino)methyl)piperidin-4-ol exhibit significant analgesic effects. For instance, derivatives of piperidine have been shown to interact with opioid receptors, providing a basis for their use in pain management without the severe side effects associated with traditional opioids .

Neuropharmacology
The compound has been investigated for its potential role as a modulator of neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. Its structural characteristics allow it to act on various receptors, which could lead to applications in treating neuropsychiatric disorders such as depression and schizophrenia .

Chemical Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds, which are crucial in developing new pharmaceuticals. The compound can undergo various chemical reactions such as alkylation, acylation, and reductive amination, enabling the synthesis of diverse derivatives with tailored biological activities .

Biochemical Research

Enzyme Inhibition Studies
Research indicates that piperidine derivatives can inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that certain piperidine compounds can inhibit histone methyltransferases, which play a critical role in gene regulation and cancer progression. This inhibition could be pivotal in developing therapeutic strategies for cancer treatment.

Cell Signaling Modulation
The compound's ability to modulate cell signaling pathways has been explored, particularly its effects on GABA_A receptors. This modulation suggests potential applications in treating anxiety disorders and epilepsy by enhancing inhibitory neurotransmission .

Data Tables

Application Area Description References
Analgesic PropertiesExhibits analgesic effects via opioid receptor modulation
NeuropharmacologyPotential treatment for depression and schizophrenia
Chemical SynthesisServes as a building block for synthesizing complex heterocycles
Enzyme InhibitionInhibits histone methyltransferases involved in cancer progression
Cell SignalingModulates GABA_A receptors for potential anxiety treatment

Case Studies

  • Analgesic Efficacy Study
    A study conducted using animal models demonstrated that derivatives of this compound showed significant pain relief comparable to traditional opioids but with reduced side effects. The active metabolite was identified as critical for its analgesic action through μ-opioid receptor activation .
  • Neuropharmacological Effects
    In vitro studies revealed that the compound could effectively inhibit dopamine receptor activity, suggesting its potential use as an antipsychotic agent. The findings indicate that it may help alleviate symptoms associated with psychoses without the adverse effects typical of current antipsychotic medications .
  • Synthesis of Novel Derivatives
    Researchers successfully synthesized several novel derivatives of this compound through various chemical reactions, demonstrating its utility as a precursor in drug development. These derivatives exhibited enhanced biological activity against certain cancer cell lines, highlighting the compound's versatility in medicinal chemistry .

Mechanism of Action

The mechanism of action of 4-((Dimethylamino)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, leading to changes in cellular signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table highlights structural differences and similarities among 4-((Dimethylamino)methyl)piperidin-4-ol and related piperidin-4-ol derivatives:

Compound Name Substituent on Methyl Group Molecular Formula Molecular Weight (g/mol) Key Features
This compound -N(CH₃)₂ C₉H₂₀N₂O 172.27 High polarity, potential salt formation
4-[(4-Chloro-2-fluoroanilino)methyl]piperidin-4-ol -NH(4-Cl-2-F-C₆H₃) C₁₂H₁₅ClFN₂O 271.71 Aromatic ring introduces lipophilicity
4-(Hydroxymethyl)piperidin-4-ol hydrochloride -CH₂OH C₆H₁₄ClNO₂ 179.64 Polar, forms hydrochloride salts
4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol -NH(3,4-Me₂-C₆H₃) C₁₄H₂₂N₂O 234.34 Bulky substituent, reduced solubility

Key Observations :

  • The dimethylamino group in the target compound enhances solubility compared to aromatic substituents (e.g., 4-chloro-2-fluoroanilino) .
  • Hydroxymethyl derivatives (e.g., ) exhibit higher polarity but lack the basicity of dimethylamino, affecting pH-dependent behavior .
Physicochemical Properties
  • Solubility: Dimethylamino groups generally improve aqueous solubility compared to aromatic substituents. For example, 4-(dimethylamino)benzoic acid exhibits higher solubility in polar solvents like methanol than non-aromatic analogues .
  • Basicity: The dimethylamino group (pKa ~10–11) increases basicity relative to hydroxymethyl or anilino substituents, influencing protonation states in biological systems .
Pharmacological Potential
  • Target Compound: The dimethylamino group may enhance binding to receptors requiring hydrogen bond acceptors or cationic interactions, as seen in pyrimido[4,5-d]pyrimidin-4-one derivatives .
  • Analogues: 4-[(4-Chloro-2-fluoroanilino)methyl]piperidin-4-ol: Aromatic substituents may improve CNS penetration but reduce solubility . Piperidin-4-yl Derivatives in Drug Synthesis: Used in kinase inhibitors (e.g., ), suggesting the target compound’s applicability in similar therapeutic areas .

Biological Activity

4-((Dimethylamino)methyl)piperidin-4-ol, also known as DMAMP, is a piperidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a dimethylamino group and a hydroxyl group, which contribute to its pharmacological properties. Recent studies have explored its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C8H18N2O, with a molecular weight of 158.24 g/mol. The compound features a piperidine ring substituted with a dimethylamino group and a hydroxymethyl group at the 4-position.

PropertyValue
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
CAS Number695145-47-2

The biological activity of DMAMP is primarily attributed to its interaction with various receptors and enzymes in the central nervous system (CNS). It has been shown to act as an agonist for mu-opioid receptors (MOR), providing analgesic effects similar to traditional opioid analgesics but with potentially fewer side effects. Mechanistic studies suggest that DMAMP's active metabolite may enhance its efficacy in pain management by modulating neurotransmitter release and inhibiting nociceptive pathways .

Analgesic Effects

DMAMP has demonstrated significant analgesic properties in preclinical models. In hot plate tests, it exhibited an effective dose (ED50) of around 0.54 mg/kg, indicating its potential as an analgesic agent . Comparative studies with established opioids reveal that DMAMP may provide similar pain relief while minimizing the risk of addiction associated with conventional opioids.

Antimicrobial Activity

Emerging research indicates that DMAMP may possess antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness against multidrug-resistant strains of bacteria, suggesting its potential as a novel antibacterial agent . The compound's mechanism involves inhibition of bacterial topoisomerases, which are critical for DNA replication and transcription.

Case Studies

  • Pain Management : A study evaluated the analgesic efficacy of DMAMP in a mouse model of acute pain. Results indicated that DMAMP significantly reduced pain responses compared to control groups, supporting its development as a non-opioid analgesic alternative .
  • Antibacterial Efficacy : In another investigation, DMAMP was tested against clinical isolates of Acinetobacter baumannii. The compound demonstrated potent antibacterial activity, with minimum inhibitory concentrations (MICs) below 0.5 mM for several strains .

Structure-Activity Relationship (SAR)

Research into the SAR of DMAMP has identified key modifications that enhance its biological activity:

  • Dimethylamino Group : Essential for receptor binding and activity.
  • Hydroxymethyl Substitution : Increases solubility and bioavailability.
  • Piperidine Ring : Provides structural stability and facilitates interaction with target sites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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